Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate typically involves the following steps :
Cyclization of 1,2-diamine derivatives: The initial step involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Nucleophilic substitution: The protected piperazine is then subjected to nucleophilic substitution reactions to introduce the nitropyridine moiety.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The nitropyridine moiety can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine ring, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, substituted piperazines, and various functionalized pyridines.
Scientific Research Applications
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with DNA and proteins, affecting cellular processes and potentially leading to anticancer activity.
Comparison with Similar Compounds
Methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as :
1-Methyl-4-(6-nitropyridin-3-yl)piperazine: This compound has a similar structure but with the nitro group in a different position, leading to different chemical properties and biological activities.
1-Methyl-4-(3-nitrophenyl)piperazine: This compound has a phenyl ring instead of a pyridine ring, resulting in different reactivity and applications.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the piperazine and nitropyridine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-19-11(16)14-6-4-13(5-7-14)9-2-3-12-8-10(9)15(17)18/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWQEOVBJOKTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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